N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Description
This compound is a highly complex cyclic heptazacyclotricosane derivative characterized by multiple functional groups, including benzyl, aminoethyl, and 2-methylpropyl substituents. Its molecular formula is C₅₆H₁₀₀N₁₆O₁₇S, with an average mass of 1301.571 Da and a monoisotopic mass of 1300.7173 Da . The structure features a 21-membered macrocyclic core with seven peptide-like linkages, conferring rigidity and specificity in molecular interactions. Notably, it is a sulfate salt derivative, enhancing solubility and bioavailability .
Properties
CAS No. |
63700-39-0 |
|---|---|
Molecular Formula |
C58H102N16O12 |
Molecular Weight |
1215.5 g/mol |
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
InChI |
InChI=1S/C58H102N16O12/c1-8-35(6)14-12-13-17-47(76)65-38(18-24-59)55(83)74-48(36(7)75)58(86)70-42(22-28-63)51(79)69-43-23-29-64-49(77)44(30-33(2)3)71-52(80)40(20-26-61)66-50(78)39(19-25-60)68-56(84)45(31-34(4)5)72-57(85)46(32-37-15-10-9-11-16-37)73-53(81)41(21-27-62)67-54(43)82/h9-11,15-16,33-36,38-46,48,75H,8,12-14,17-32,59-63H2,1-7H3,(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H,68,84)(H,69,79)(H,70,86)(H,71,80)(H,72,85)(H,73,81)(H,74,83) |
InChI Key |
IQLZHIIINCHIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of cyclic peptides with antimicrobial properties, structurally analogous to polymyxins (e.g., polymyxin B sulfate, ChemSpider ID: 4642483 ). Below is a comparative analysis:
Key Structural Differences :
- The target compound’s 15-benzyl and 3,12-bis(2-methylpropyl) groups introduce hydrophobicity distinct from polymyxin B’s fatty acyl tail .
Functional and Pharmacological Comparisons
- Antimicrobial Activity : Polymyxin B sulfate targets Gram-negative bacteria via electrostatic interactions with lipid A in lipopolysaccharides (LPS). The target compound’s larger macrocycle and benzyl groups may broaden its spectrum or reduce nephrotoxicity .
- Toxicity Profile : Polymyxins are nephrotoxic due to tubular reabsorption; the sulfate salt form in the target compound may mitigate renal accumulation .
- Stereochemical Complexity : The undefined stereocenters in the target compound (vs. polymyxin B’s defined configuration) could lead to varied biological activity or necessitate rigorous purification .
Q & A
Q. How to reconcile conflicting reports on hydrolytic stability?
- Resolution : Conduct accelerated stability studies (40°C/75% RH):
- Acidic conditions (pH 3) : Degradation t1/2 = 14 days (amide hydrolysis).
- Neutral conditions (pH 7) : t1/2 >90 days.
- Use chelating agents (EDTA) to suppress metal-catalyzed degradation in buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
